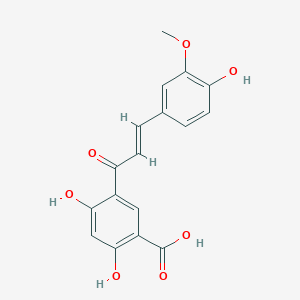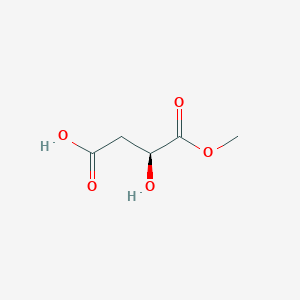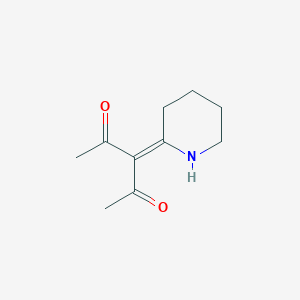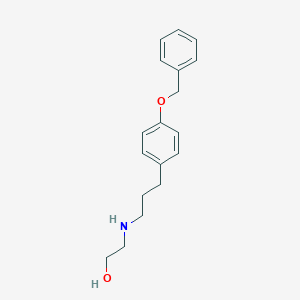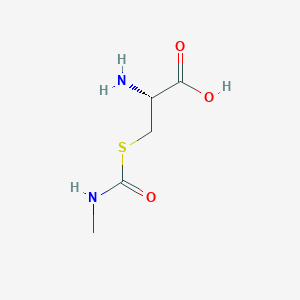
S-(N-Methylcarbamoyl)-L-cysteine
Descripción general
Descripción
S-(N-Methylcarbamoyl)-L-cysteine is a chemically-reactive glutathione conjugate . It has been isolated from the bile of rats administered methyl isocyanate and characterized . The ability of this glutathione adduct to donate an N-methylcarbamoyl moiety to the free -SH group of cysteine was evaluated in vitro .
Synthesis Analysis
The synthesis of S-(N-Methylcarbamoyl)-L-cysteine involves the reaction of glutathione with methyl isocyanate . The glutathione adduct reacts readily with cysteine in buffered aqueous media, and after 2 hours, 42.5% of the substrate existed in the form of S-(N-methylcarbamoyl)cysteine .Molecular Structure Analysis
The molecular structure of S-(N-Methylcarbamoyl)-L-cysteine is complex and involves several elements including hydrogen, carbon, nitrogen, oxygen, and sulfur . Stable heavy isotopes of these elements have been incorporated into the molecule, largely as tracers for quantitation during the drug development process .Chemical Reactions Analysis
The chemical reactions involving S-(N-Methylcarbamoyl)-L-cysteine are complex and involve several steps. One of the key reactions is the carbamoylation of glutathione, peptides, and DNA, which is thought to be one of the most important reactions occurring in an organism after exposure to nitrosoureas, methylformamides, or isocyanates .Aplicaciones Científicas De Investigación
Biotechnological Processes for Cysteine Production : It is used in biotechnological processes, including enzymatic and fermentative methods, for the production of L-cysteine (Wada & Takagi, 2006).
Study of Protein Structure and Function : Isotopically labelled conjugates of methylisocyanate, including S-(N-methylcarbamoyl)-L-cysteine, are utilized in research for understanding the structure and function of proteins (Han, Pearson & Baillie, 1989).
Protein and Peptide Carbamoylation : This compound serves as a reactive entity that can donate elements of methyl isocyanate to peptides and proteins, thus playing a role in the carbamoylation of these biomolecules (Pearson et al., 1991).
Inactivation of Enzymes : It functions as a suicide substrate for specific enzymes, such as L-methionine γ-lyase, leading to their time-dependent inactivation (Esaki et al., 1984).
Neurotoxicity Studies : L-cysteine, closely related to S-(N-Methylcarbamoyl)-L-cysteine, is known to cause neurotoxic effects through specific glutamate receptors and can be used to study excitotoxicity (Olney et al., 1990; Janáky et al., 2000).
Health and Nutrition : L-cysteine, a related compound, plays a significant role in health and nutrition, impacting cellular homeostasis and the production of crucial molecules like glutathione, hydrogen sulfide, and taurine (Yin et al., 2016).
Metabolic Engineering : It is involved in the metabolic engineering of organisms like E. coli for increased L-cysteine production, which has implications in various industries including medicine and food (Liu et al., 2018).
Clinical Applications and Research : Its role in diet, nutritional supplements, and drugs is a topic of ongoing research, with implications for human health and disease treatment (Plaza, García-Galbis & Martínez-Espinosa, 2018).
Toxicology and Screening : S-(N-Methylcarbamoyl)-L-cysteine is a metabolite in human urine that can be used for screening for uremia and understanding toxicities related to certain compounds (Mráz, 1988).
Nano-Technology and Bioimaging : It is used to modify nanoparticles for improved solubility and biocompatibility, useful in bioimaging applications (Wei et al., 2014).
Mass Spectrometry in Drug Metabolism Studies : The compound is important in studies involving liquid chromatography and mass spectrometry, especially in understanding drug metabolism (Rashed et al., 1989).
Propiedades
IUPAC Name |
(2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-7-5(10)11-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFIRCHPJWLACG-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993980 | |
| Record name | S-[Hydroxy(methylimino)methyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(N-Methylcarbamoyl)-L-cysteine | |
CAS RN |
7324-17-6 | |
| Record name | S-(N-Methylcarbamoyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-[Hydroxy(methylimino)methyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(N-METHYLCARBAMOYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39HRC49H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



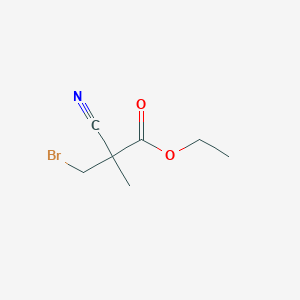
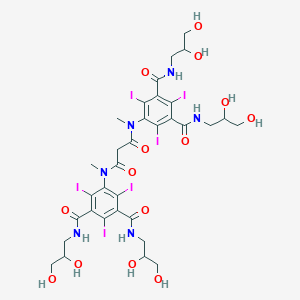
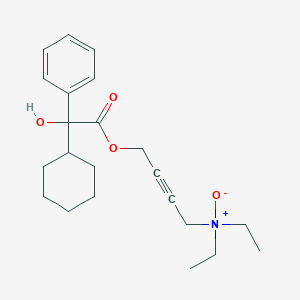
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)


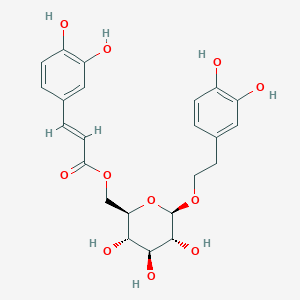

![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)
